N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-15-5-4-6-16(2)22(15)25-21(31)14-30-24(32)28-11-12-29-20(23(28)27-30)13-19(26-29)17-7-9-18(33-3)10-8-17/h4-13H,14H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDGPMGNADOKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide typically involves multi-step organic reactions. Common starting materials might include 2,6-dimethylaniline and 4-methoxybenzaldehyde. The synthesis could involve steps such as condensation, cyclization, and acylation under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized for yield, purity, and cost-effectiveness. This might involve the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide exhibit significant anticancer properties. The pentazatricyclo structure is believed to enhance the interaction with biological targets involved in cancer progression.
- A study demonstrated that derivatives of this compound showed inhibition of tumor growth in vitro and in vivo models of cancer .
- Neuroprotective Effects :
- Antimicrobial Properties :
Materials Science Applications
- Polymer Chemistry :
- Photonic Devices :
Research Tool Applications
- Biological Probes :
- Drug Delivery Systems :
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Activity of Pentazatricyclo Compounds | Investigated the anticancer effects of related compounds | Demonstrated significant tumor inhibition in animal models |
| Neuroprotective Properties of Novel Acetamides | Explored neuroprotective effects | Showed potential in preventing neuronal cell death |
| Synthesis of Functional Polymers | Developed new polymeric materials | Achieved enhanced thermal and mechanical properties |
Mechanism of Action
The mechanism of action for N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide
- Key Differences : Replaces the pentazatricyclic core with a 10-thia-3,4,6,8-tetraazatetracyclic system , introducing a sulfur atom in the heterocyclic framework.
- Implications : Sulfur incorporation may alter electronic properties and metabolic stability compared to the nitrogen-rich target compound. Such modifications could influence binding affinity in enzyme inhibition studies, though specific pharmacological data are unavailable .
2-(Hexahydroazepine)-N-(2,6-dimethylphenyl)-acetamide Hydrochloride
- Key Differences : Features a hexahydroazepine (7-membered saturated nitrogen ring) instead of the polycyclic core.
- Pharmacological Activity : Demonstrates local anesthetic and anti-arrhythmic activity , highlighting the role of the 2,6-dimethylphenyl-acetamide moiety in modulating ion channels or cardiac receptors .
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵]hexadeca-1(9),3(7),10,15-tetraen-8-yl}phenyl)acetamide
- Key Differences : Contains a trioxa-azatetracyclic system with oxygen atoms in the core, contrasting with the nitrogen-dominant target compound.
Pharmacological and Functional Comparisons
Anesthetic and Anti-Arrhythmic Analogues
- The 2,6-dimethylphenyl-acetamide motif in 2-(hexahydroazepine)-N-(2,6-dimethylphenyl)-acetamide demonstrates that this structural component is critical for sodium channel blockade, a mechanism shared by local anesthetics like lidocaine . The target compound’s pentazatricyclic core may enhance target selectivity but could also increase metabolic complexity.
Stereochemical and Substitution Effects
- Derivatives in Pharmacopeial Forum PF 43(1) (e.g., compounds e–o) highlight the importance of stereochemistry and substituent placement on bioactivity. Compound m: Features a tetrahydropyrimidinone side chain, suggesting protease or kinase inhibitory activity .
- These examples underscore that minor structural variations in the acetamide or heterocyclic components can drastically alter pharmacological profiles, a consideration for optimizing the target compound.
Biological Activity
N-(2,6-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with significant potential in pharmacological applications. This article aims to explore the biological activities associated with this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure combined with various functional groups that contribute to its biological activity. The molecular formula is , and it exhibits a molecular weight of approximately 455.53 g/mol.
Key Structural Features:
- Tricyclic Framework: The pentazatricyclo structure is notable for its potential to interact with biological targets.
- Substituents: The presence of methoxy and dimethylphenyl groups enhances the lipophilicity and potentially the bioavailability of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways such as the p53 pathway.
- Case Studies: In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Properties
The compound has shown promise in antimicrobial assays:
- Activity Spectrum: It exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings: A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antimicrobial efficacy .
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases; thus, compounds with anti-inflammatory properties are valuable:
- In Vivo Studies: Animal models have shown that this compound can reduce inflammation markers such as TNF-alpha and IL-6 when administered in appropriate doses .
Research Findings Summary Table
Q & A
Basic: What are the key strategies for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step pathways, including cyclization, acetylation, and sulfanyl group incorporation. Critical parameters include:
- Temperature control : Exothermic steps (e.g., cyclization) require gradual heating (40–80°C) to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF is preferred for nucleophilic substitutions.
- Catalysts : Bases like triethylamine or K₂CO₃ facilitate deprotonation in acetylation steps.
Analytical tools such as HPLC (for purity >95%) and ¹H/¹³C NMR (to track functional groups like the 4-methoxyphenyl moiety) are essential for monitoring progress .
Advanced: How can structural ambiguities in the tricyclic core be resolved using spectroscopic and computational methods?
Answer:
- NMR analysis : 2D techniques (COSY, HSQC) clarify coupling patterns in the pentazatricyclo core. For example, NOESY correlations differentiate axial vs. equatorial protons in the bicyclic system.
- X-ray crystallography : Single-crystal studies (e.g., R-factor <0.05) validate bond angles and torsion strains, as demonstrated for similar tricyclic systems .
- DFT calculations : Optimized geometries (B3LYP/6-31G*) predict electronic environments, aiding assignment of deshielded carbons in the oxo group .
Basic: What methodologies are recommended for evaluating the compound’s biological activity?
Answer:
- Antimicrobial assays : Broth microdilution (MIC determination against Staphylococcus aureus; CLSI guidelines).
- Anticancer screening : MTT assays on cell lines (e.g., MCF-7), with IC₅₀ values calculated using nonlinear regression.
- Anti-inflammatory models : LPS-induced cytokine (IL-6, TNF-α) inhibition in murine macrophages, quantified via ELISA .
Advanced: How can researchers design mechanistic studies to elucidate interactions with enzymatic targets?
Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kd) to purified enzymes (e.g., kinases).
- Molecular docking : AutoDock Vina predicts binding poses; validate with mutagenesis (e.g., alanine scanning of active-site residues).
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions .
Basic: How should researchers address discrepancies between computational predictions and experimental reactivity data?
Answer:
- Re-evaluate computational models : Compare multiple methods (e.g., DFT vs. MP2) for reaction barrier accuracy.
- Experimental validation : Perform kinetic studies (e.g., stopped-flow UV-Vis) to measure activation energies.
- Solvent effects : Include implicit solvation models (e.g., SMD) in simulations to account for solvent polarity discrepancies .
Advanced: What strategies optimize regioselective functionalization of the pentazatricyclo core?
Answer:
- Directing groups : Install transient groups (e.g., boronic esters) to steer electrophilic substitution at C-4 or C-11.
- Catalytic systems : Use Pd(0)/ligand complexes for Suzuki couplings on halogenated positions.
- pH control : Basic conditions (pH 9–10) favor sulfanyl group retention during acetamide formation .
Basic: What protocols ensure safe handling of hazardous intermediates during synthesis?
Answer:
- Ventilation : Use fume hoods for steps generating toxic gases (e.g., H₂S in thiolation reactions).
- PPE : Nitrile gloves and goggles mandatory for handling chlorinated intermediates.
- Spill management : Neutralize acidic byproducts with NaHCO₃; collect waste in labeled containers .
Advanced: How can AI-driven tools enhance reaction optimization and data management?
Answer:
- Reaction prediction : Platforms like ChemOS propose viable pathways using retrosynthetic algorithms trained on USPTO datasets.
- Process control : Integrate IoT sensors with COMSOL Multiphysics to model heat/mass transfer in real time .
- Data curation : Blockchain-based systems (e.g., SciChain) ensure traceability of NMR/MS datasets .
Basic: What are the best practices for long-term stability studies of this compound?
Answer:
- Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis of the acetamide group.
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., free thiols).
- Light sensitivity : Use amber vials to protect the 4-methoxyphenyl moiety from UV-induced radical reactions .
Advanced: How can cross-disciplinary approaches (e.g., chemical engineering principles) improve scale-up synthesis?
Answer:
- Membrane separation : Nanofiltration (MWCO 500 Da) purifies intermediates more efficiently than column chromatography.
- Flow chemistry : Continuous reactors minimize exothermic risks in cyclization steps (residence time <2 min at 70°C).
- Process simulation : Aspen Plus models solvent recovery rates (>90% DMF reuse) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
